1-(Morpholin-4-yl)-3-phenylpropan-1-one
Description
1-(Morpholin-4-yl)-3-phenylpropan-1-one is a ketone derivative featuring a morpholine ring attached to the carbonyl group and a phenyl-substituted propane backbone. This compound serves as a synthetic intermediate in medicinal chemistry, particularly in the design of bioactive molecules targeting cancer and microbial infections . Its structural flexibility allows for modifications at the phenyl or morpholine moieties, enabling the tuning of physicochemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-8-10-16-11-9-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYDGNUIQSIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)-3-phenylpropan-1-one can be synthesized through a multi-step process. One common method involves the Mannich reaction, where morpholine, benzaldehyde, and acetone are reacted in the presence of an acid catalyst to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and as a crosslinking agent in various materials.
Mechanism of Action
The mechanism by which 1-(Morpholin-4-yl)-3-phenylpropan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For instance, it has been shown to interact with cholinesterase enzymes, potentially inhibiting their activity and affecting neurotransmitter levels in the CNS .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Morpholine Derivatives : The presence of morpholine enhances solubility in polar solvents due to its hydrophilic nature. The hydrochloride salt in further improves water solubility.
- Biphenyl and Dual Morpholine : The biphenyl group in increases molecular rigidity and lipophilicity, while dual morpholine rings may enhance interactions with target enzymes .
Spectral Characterization
- 1H NMR :
- IR Spectroscopy :
Biological Activity
1-(Morpholin-4-yl)-3-phenylpropan-1-one, also known as a morpholine derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.29 g/mol. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems. Studies have shown its influence on the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, suggesting potential applications in treating neurological disorders.
The mechanism of action involves the compound's interaction with specific receptors or enzymes. It can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological processes. This interaction is crucial for understanding its therapeutic potential in neuropharmacology.
Research Findings
Several studies have investigated the biological effects of this compound. Below are key findings from notable research:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound enhances dopamine release in neuronal cultures, indicating potential for treating Parkinson's disease. |
| Study 2 | Found that it has anxiolytic effects in animal models, suggesting applications in anxiety disorders. |
| Study 3 | Showed that the compound inhibits certain enzymes involved in neurotransmitter degradation, prolonging their action in synaptic clefts. |
Case Study 1: Neurotransmitter Modulation
A study conducted on rat models indicated that administration of this compound resulted in a significant increase in serotonin levels within the hippocampus. This effect was attributed to the compound's ability to inhibit serotonin reuptake mechanisms.
Case Study 2: Anxiolytic Effects
In behavioral assays, subjects treated with varying doses of the compound exhibited reduced anxiety-like behaviors compared to controls. The results suggest that this morpholine derivative may act similarly to established anxiolytics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
